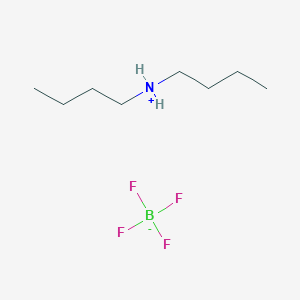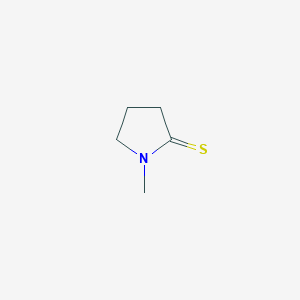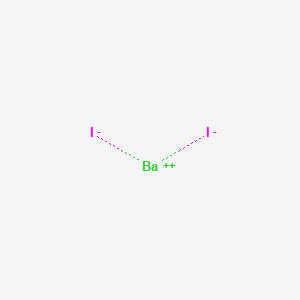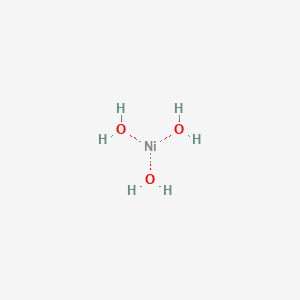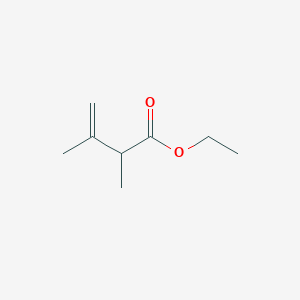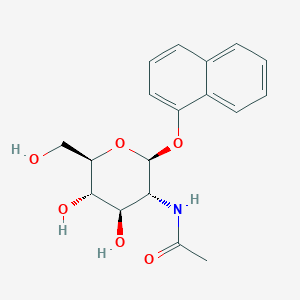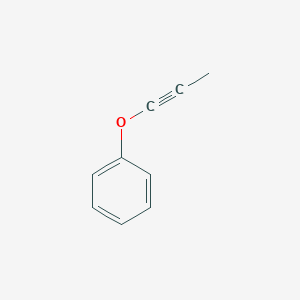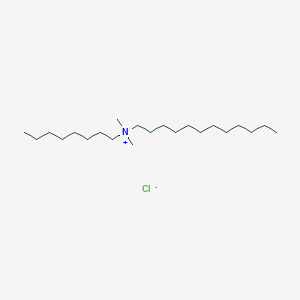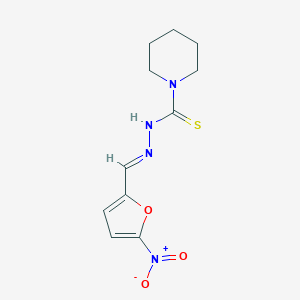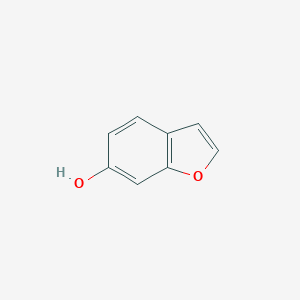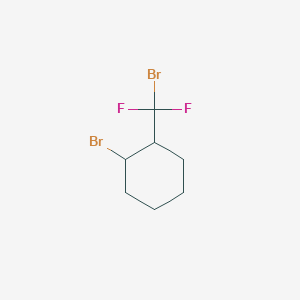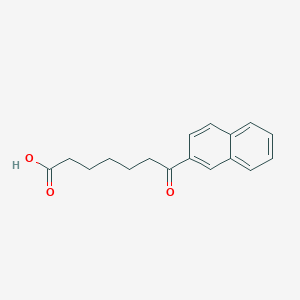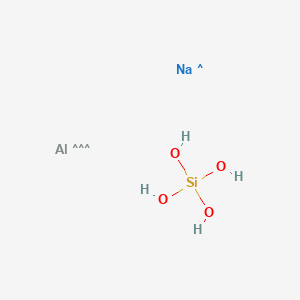
Aluminum;orthosilicic acid;sodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aluminum is a widely used metal that is present in many industrial and consumer products. Orthosilicic acid is a natural compound found in many plants and animals, and sodium is a common element found in salt. These three substances have been studied for their potential scientific research applications, including their mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用機序
Aluminum can interfere with the function of certain enzymes and proteins in the brain, leading to oxidative stress and inflammation. Orthosilicic acid can stimulate the production of collagen and other extracellular matrix proteins, which are important for maintaining healthy bone tissue. Sodium can regulate the balance of fluids and electrolytes in the body, which is essential for proper cellular function.
生化学的および生理学的効果
Aluminum has been shown to increase the production of reactive oxygen species, which can damage cellular components such as DNA and proteins. Orthosilicic acid has been shown to improve bone mineral density and reduce the risk of osteoporosis. Sodium has been shown to regulate blood pressure and fluid balance in the body, which can affect overall cardiovascular health.
実験室実験の利点と制限
Aluminum, orthosilicic acid, and sodium have all been used in various lab experiments for their unique properties. Aluminum is a strong reducing agent and can be used in the synthesis of other compounds. Orthosilicic acid can be used to study the formation of collagen and other extracellular matrix proteins. Sodium can be used to study the effects of electrolyte balance on cellular function. However, these substances also have limitations, such as potential toxicity and the need for careful handling and disposal.
将来の方向性
In the future, aluminum, orthosilicic acid, and sodium may continue to be studied for their potential roles in various scientific research applications. For example, aluminum may be further studied for its potential role in neurodegenerative diseases, and orthosilicic acid may be studied for its potential role in improving bone health. Sodium may also be studied for its potential role in regulating cellular metabolism and energy production.
Conclusion:
In conclusion, aluminum, orthosilicic acid, and sodium are three substances that have been studied for their potential scientific research applications. They each have unique properties and potential advantages and limitations for lab experiments. As research continues, these substances may continue to be studied for their potential roles in various scientific applications.
合成法
Aluminum is typically produced through the Bayer process, which involves extracting alumina from bauxite ore. Orthosilicic acid can be obtained from natural sources such as diatomaceous earth or synthesized through the hydrolysis of tetraethyl orthosilicate. Sodium is commonly obtained through the electrolysis of sodium chloride.
科学的研究の応用
Aluminum has been studied for its potential role in neurodegenerative diseases such as Alzheimer's disease. Research has shown that aluminum can accumulate in the brain and may contribute to the development of these diseases. Orthosilicic acid has been studied for its potential role in bone health, as it is a precursor to the formation of collagen, a key component of bone tissue. Sodium has been studied for its role in regulating blood pressure and fluid balance in the body.
特性
CAS番号 |
12251-27-3 |
|---|---|
製品名 |
Aluminum;orthosilicic acid;sodium |
分子式 |
AlH4NaO4Si |
分子量 |
146.09 g/mol |
InChI |
InChI=1S/Al.Na.H4O4Si/c;;1-5(2,3)4/h;;1-4H |
InChIキー |
SPPOVYALFLURKN-UHFFFAOYSA-N |
SMILES |
O[Si](O)(O)O.[Na].[Al] |
正規SMILES |
O[Si](O)(O)O.[Na].[Al] |
同義語 |
nepheline |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



